3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
The compound “3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Colorimetric Sensing and Fluorescence
- A study on N-(cyano(naphthalen-1-yl)methyl)benzamides highlighted their application in colorimetric sensing of fluoride anions. The color transition from colorless to achromatic black in the presence of fluoride anions demonstrates the potential of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).
Synthesis of Heterocycles
- Research has also explored the use of cyano-N-substituted acetamide as a precursor for synthesizing various heterocycles. These compounds show promise in the development of novel insecticidal agents, highlighting the intersection of organic synthesis and agricultural science (Fadda et al., 2017).
Advanced Material Development
- Studies on substituted chromones and benzamides have contributed to the development of advanced materials. For example, the synthesis of 1-benzopyrano[2,3-c]pyrrolidines through cycloadditions with azomethine ylides demonstrates the potential for creating novel organic materials with specific photophysical properties (Sosnovskikh et al., 2014).
Anticancer Activity
- The preparation of benzamide derivatives for targeting melanoma cells illustrates the application of these compounds in medicinal chemistry. These studies provide a foundation for developing targeted therapies for melanoma, showcasing the potential of benzamides in oncology (Wolf et al., 2004).
Photophysical Properties
- Research into BF2 complexes of N,O-benzamide ligands has revealed their utility in creating blue fluorophores. These findings have implications for the development of luminescent materials for biological and organic material applications (Yamaji et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, suggesting that this compound may also interact with a range of cellular targets .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, suggesting that this compound may also have wide-ranging effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which could provide some insight into the potential behavior of this compound .
Result of Action
Similar compounds have been reported to have antitumor activity against certain cell lines , suggesting that this compound may also have potential therapeutic effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
3-cyano-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-13-4-3-5-14(10-13)17(22)20-15-7-9-21(12-15)16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUZCNQJQTBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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